molecular formula C8H14N2O B2687577 (3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide CAS No. 2137695-56-6

(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide

Cat. No.: B2687577
CAS No.: 2137695-56-6
M. Wt: 154.213
InChI Key: MBVPWQYUJRPZPT-XPUUQOCRSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole carboxamides, such as the compound , is a topic of interest in the field of organic chemistry. Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . These methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H14N2O/c9-7(11)8-3-1-2-6(8)4-10-5-8/h6,10H,1-5H2,(H2,9,11)/t6-,8-/m0/s1 . The molecular weight is 154.21 .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 154.21 . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Intramolecular Diels–Alder Reaction and Synthetic Applications

The study of intramolecular Diels–Alder reactions involving 2-pyrone-6-carboxamides leads to the formation of fused 1,3-cyclohexadiene systems, which are versatile intermediates for the synthesis of polycyclic compounds and benzo-fused heterocycles. This process highlights the chemical's utility in complex molecule construction and the exploration of stereochemical outcomes in cycloaddition reactions (Noguchi et al., 1986).

Asymmetric Synthesis

Chiral acrylamides derived from (2R,5R)-2,5-disubstituted pyrrolidines undergo asymmetric Diels–Alder reactions, producing compounds with significant diastereoface selectivity. This demonstrates the compound's role in asymmetric synthesis, offering pathways to enantioselective product formation (Kawanami et al., 1987).

Reactions with Hydrazine Hydrate and o-Phenylenediamine

Pyrrole-2,3-diones react with hydrazine hydrate and o-phenylenediamine to yield pyrazole-3-carboxamide derivatives and other heterocyclic structures, showcasing the compound's reactivity and potential for diversifying heterocyclic chemistries (Sarıpınar et al., 2007).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

The synthesis and biological evaluation of pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, highlight the compound's utility in medicinal chemistry, particularly in anticancer research. These studies provide insight into structure-activity relationships and potential therapeutic applications (Hassan et al., 2014).

Conformationally Restricted GABA Analogues

The unexpected synthesis of cyclopentane derivatives from alkenyl-beta-enamino esters reveals the formation of conformationally restricted analogues of gamma-amino butyric acid (GABA), which is significant for neuroscience research. This highlights the importance of exploring unexpected reaction pathways for discovering new bioactive molecules (Ferraz et al., 2005).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7(11)8-3-1-2-6(8)4-10-5-8/h6,10H,1-5H2,(H2,9,11)/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVPWQYUJRPZPT-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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